![molecular formula C13H26O4Si B14590376 Acetic acid--4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol (1/1) CAS No. 61305-28-0](/img/structure/B14590376.png)
Acetic acid--4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid–4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol (1/1) is a complex organic compound that features a cyclopentene ring substituted with an acetic acid group and a tert-butyl(dimethyl)silyl ether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent . The cyclopentene ring can be introduced through a series of reactions, including Horner–Wadsworth–Emmons olefination .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid–4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyclopentene ring or other parts of the molecule.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted under acidic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acids like hydrochloric acid for deprotection reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Acetic acid–4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action for acetic acid–4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol involves its ability to participate in various chemical reactions due to its functional groups. The tert-butyl(dimethyl)silyl ether provides stability and protection to the hydroxyl group, allowing for selective reactions at other sites on the molecule . The cyclopentene ring and acetic acid group can undergo transformations that are crucial for the synthesis of more complex structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyloxy)acetaldehyde: Used in similar synthetic applications and provides a comparison in terms of reactivity and stability.
tert-Butyl 4-[(E)-But-1-en-3-yloxy]cyclopent-2-en-1-ol: Another compound with a similar structure but different functional groups, leading to varied reactivity.
Uniqueness
Acetic acid–4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol is unique due to its combination of a cyclopentene ring with a tert-butyl(dimethyl)silyl ether and an acetic acid group. This combination allows for a wide range of chemical transformations and applications in research, making it a valuable compound in the field of organic chemistry.
Propriétés
Numéro CAS |
61305-28-0 |
|---|---|
Formule moléculaire |
C13H26O4Si |
Poids moléculaire |
274.43 g/mol |
Nom IUPAC |
acetic acid;4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol |
InChI |
InChI=1S/C11H22O2Si.C2H4O2/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10;1-2(3)4/h6-7,9-10,12H,8H2,1-5H3;1H3,(H,3,4) |
Clé InChI |
VJFXMWLAJQVNBT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(C)(C)[Si](C)(C)OC1CC(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


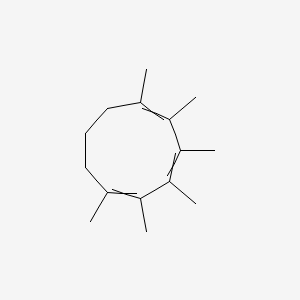
![9-Diazobicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14590301.png)
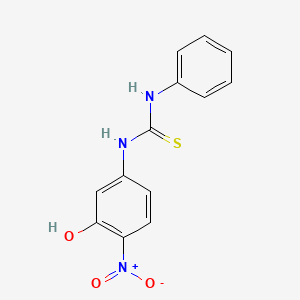
![4-[(4-Undecylphenyl)ethynyl]benzonitrile](/img/structure/B14590315.png)
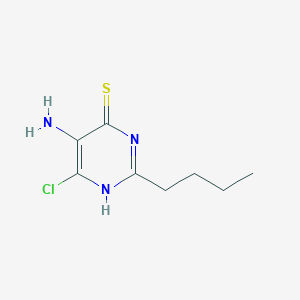
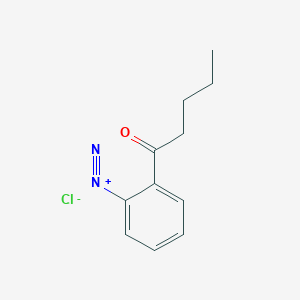
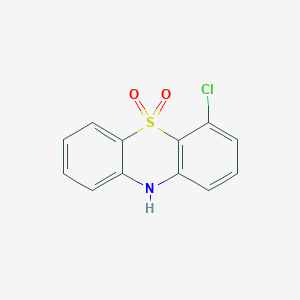
![Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide](/img/structure/B14590336.png)
![1-[2-(2-Chloroethoxy)ethyl]-1H-indole](/img/structure/B14590337.png)
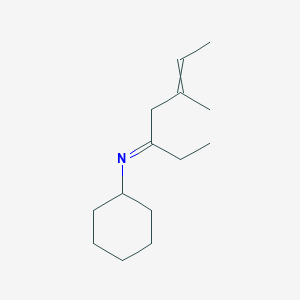
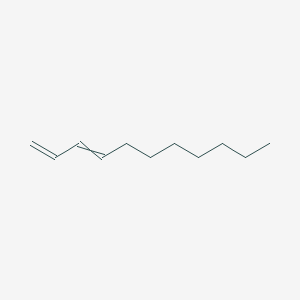
![Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-, ethyl ester](/img/structure/B14590375.png)
![1-[(2-Methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide](/img/structure/B14590384.png)
![2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14590391.png)
